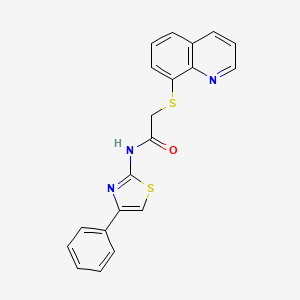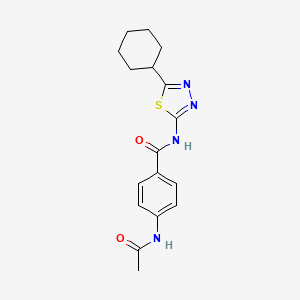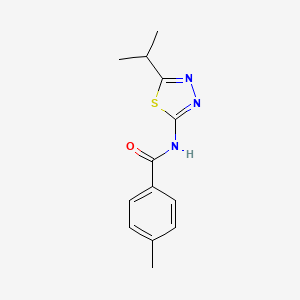
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide, commonly referred to as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This molecule belongs to the class of compounds known as thiadiazoles and has been found to possess anti-inflammatory, anti-cancer, and immunomodulatory properties.
Mechanism of Action
IMD-0354 exerts its pharmacological effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. It is activated in response to various stimuli such as cytokines, pathogens, and oxidative stress. The activation of NF-κB leads to the production of inflammatory cytokines, chemokines, and other mediators that contribute to the pathogenesis of various diseases. IMD-0354 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects
IMD-0354 has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, IMD-0354 has been found to inhibit the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. This molecule has also been found to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
IMD-0354 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, IMD-0354 has been extensively characterized in terms of its pharmacological properties, making it a well-established tool compound for studying the NF-κB signaling pathway. However, one limitation of IMD-0354 is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental systems.
Future Directions
For research on IMD-0354 include:
1. Further elucidation of the molecular mechanisms underlying its pharmacological effects.
2. Evaluation of its efficacy and safety in clinical trials for the treatment of inflammatory diseases, cancer, and other diseases.
3. Development of novel derivatives with improved pharmacological properties such as solubility and bioavailability.
4. Investigation of its potential use in combination with other drugs for synergistic effects.
5. Evaluation of its potential use in other disease models such as autoimmune diseases and neurodegenerative diseases.
In conclusion, IMD-0354 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It possesses anti-inflammatory, anti-cancer, and immunomodulatory properties and exerts its pharmacological effects by inhibiting the NF-κB signaling pathway. Future research on IMD-0354 holds promise for the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of IMD-0354 involves the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product in good yields.
Scientific Research Applications
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which plays a crucial role in the regulation of the immune response. This molecule has also been found to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, IMD-0354 has been shown to modulate the immune response by regulating the differentiation and function of immune cells.
properties
IUPAC Name |
4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)12-15-16-13(18-12)14-11(17)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEZRSGXJJHAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)
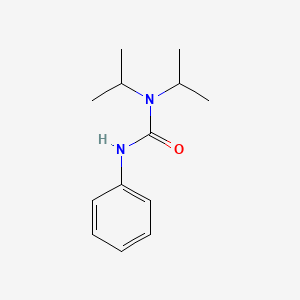
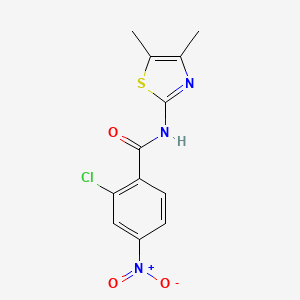
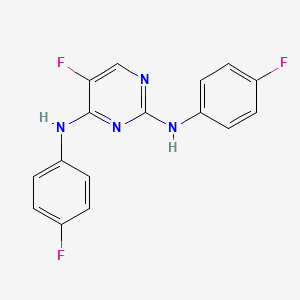
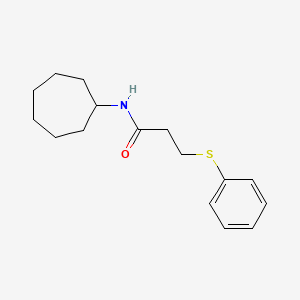
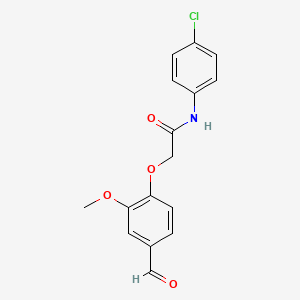
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)
![1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)
![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5820896.png)
![1H-indene-1,2,3-trione 2-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B5820907.png)
![2-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5820926.png)
